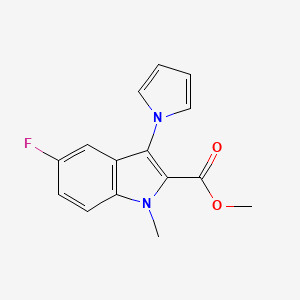
Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C15H13FN2O2 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS Number: 1243047-46-2) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃FN₂O₂ |
| Molecular Weight | 272.28 g/mol |
| IUPAC Name | This compound |
| SMILES | Cn1c(C(=O)OC)c(c2cc(ccc12)F)n1cccc1 |
Antiviral Activity
Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly against HIV.
Key Findings:
- Inhibition of HIV Integrase: The compound has shown significant inhibition of HIV integrase with an IC₅₀ value of 0.13 μM, indicating its potential as a therapeutic agent in HIV treatment .
Anticancer Activity
The anticancer properties of this compound have been explored through various mechanisms:
Mechanisms of Action:
- Microtubule Destabilization: Studies indicate that related compounds can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, analogs demonstrated significant apoptotic effects on breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 μM .
Cell Cycle Arrest:
- The compound has been observed to induce cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
Antimicrobial Activity
Research into the antimicrobial properties of this compound suggests it may disrupt microbial membranes, although specific studies are less prevalent compared to its antiviral and anticancer activities.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activity of this compound against similar compounds:
| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |
|---|---|---|---|
| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |
| Ethyl 5-fluoro-3-formyl-1-methylindole derivatives | Antimicrobial | Varies | Membrane disruption |
| Methyl 4-chloro-5-fluoro-6-methylindole derivatives | Anticancer | Varies | Microtubule destabilization |
Case Studies
Several case studies underscore the biological activities of this compound:
Study on HIV Inhibition:
A detailed investigation into the mechanism by which this compound inhibits HIV integrase has provided insights into its potential as a lead compound for antiviral drug development .
Anticancer Screening:
Further screening has shown that this compound can induce significant cell death in various cancer cell lines, with ongoing research aimed at understanding its full therapeutic potential .
Eigenschaften
IUPAC Name |
methyl 5-fluoro-1-methyl-3-pyrrol-1-ylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-17-12-6-5-10(16)9-11(12)13(14(17)15(19)20-2)18-7-3-4-8-18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIIXTBQBRWHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















